molecular formula C20H16ClFN2O3S B4114294 N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide

N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide

Cat. No. B4114294
M. Wt: 418.9 g/mol
InChI Key: BNKWACOZRGETEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide, commonly known as CFTR-Inhibitor-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is responsible for the transport of chloride ions across cell membranes, and its dysfunction results in the development of cystic fibrosis (CF). CF is a genetic disorder that affects multiple organs, including the lungs, pancreas, and liver. CFTR-Inhibitor-172 has been extensively studied for its potential as a therapeutic agent for CF and other diseases that involve CFTR dysfunction.

Mechanism of Action

N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide-Inhibitor-172 targets the ATP-binding site of the N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide protein, which is responsible for the regulation of chloride ion transport across cell membranes. By binding to this site, N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide-Inhibitor-172 inhibits the function of N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide, resulting in the reduction of chloride ion transport. This mechanism of action has been extensively studied in vitro and in vivo, and it has been shown to be effective in improving N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide function in CF cells.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide-Inhibitor-172 has been shown to improve N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide function in vitro and in vivo, resulting in the restoration of chloride ion transport across cell membranes. This restoration of function has been shown to improve various physiological parameters, including airway surface liquid volume, mucus clearance, and bacterial clearance. Additionally, N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide-Inhibitor-172 has been shown to reduce inflammation and improve lung function in preclinical studies.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide-Inhibitor-172 has several advantages for lab experiments, including its specificity for N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide and its ability to improve N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide function in vitro and in vivo. However, N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide-Inhibitor-172 has some limitations, including its potential for off-target effects and its limited solubility in water.

Future Directions

N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide-Inhibitor-172 has several potential future directions, including its development as a therapeutic agent for CF and other diseases that involve N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide dysfunction. Additionally, N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide-Inhibitor-172 may be used as a tool for studying the function of N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide in various cell types. Future research may focus on improving the specificity and efficacy of N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide-Inhibitor-172, as well as developing new compounds that target N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide function. Overall, N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide-Inhibitor-172 has significant potential for improving the treatment of CF and other diseases that involve N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide dysfunction.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide-Inhibitor-172 has been extensively studied for its potential as a therapeutic agent for CF and other diseases that involve N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide dysfunction. It has been shown to improve N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide function in vitro and in vivo, and it has been tested in preclinical studies for its efficacy in treating CF. Additionally, N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide-Inhibitor-172 has been studied for its potential as a tool for studying the function of N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide in various cell types.

properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-(3-chloro-4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O3S/c1-24(28(26,27)15-7-3-2-4-8-15)19-10-6-5-9-16(19)20(25)23-14-11-12-18(22)17(21)13-14/h2-13H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKWACOZRGETEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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